molecular formula C28H24NOP B14198226 3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-42-4

3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one

Cat. No.: B14198226
CAS No.: 919083-42-4
M. Wt: 421.5 g/mol
InChI Key: DXFIPCPHPUDGCA-UHFFFAOYSA-N
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Description

3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound that features a phosphanyl group attached to an anilino moiety, which is further connected to a phenylbutenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one typically involves the reaction of diphenylphosphine with an appropriate aniline derivative. One common method includes the use of diphenylphosphine and 2-iodoaniline as starting materials. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The carbonyl group in the butenone moiety can be reduced to form alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its combination of a phosphanyl group, anilino moiety, and butenone structure. This unique combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

919083-42-4

Molecular Formula

C28H24NOP

Molecular Weight

421.5 g/mol

IUPAC Name

3-(2-diphenylphosphanylanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C28H24NOP/c1-22(21-27(30)23-13-5-2-6-14-23)29-26-19-11-12-20-28(26)31(24-15-7-3-8-16-24)25-17-9-4-10-18-25/h2-21,29H,1H3

InChI Key

DXFIPCPHPUDGCA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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